molecular formula C10H17N3 B13061866 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine

1-cyclohexyl-3-methyl-1H-pyrazol-4-amine

Katalognummer: B13061866
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: JZMOZEQFQWBYIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C10H17N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents like sodium borohydride.

    Substitution: The amine group in the compound can undergo substitution reactions with electrophiles to form various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used as an intermediate in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazol-4-amine: This compound lacks the cyclohexyl group, which may affect its binding affinity and specificity for certain targets.

    1-Cyclohexyl-1H-pyrazol-4-amine: This compound lacks the methyl group, which may influence its chemical reactivity and biological activity.

The presence of both the cyclohexyl and methyl groups in this compound makes it unique and potentially more versatile in its applications.

Eigenschaften

Molekularformel

C10H17N3

Molekulargewicht

179.26 g/mol

IUPAC-Name

1-cyclohexyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-8-10(11)7-13(12-8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3

InChI-Schlüssel

JZMOZEQFQWBYIN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1N)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.